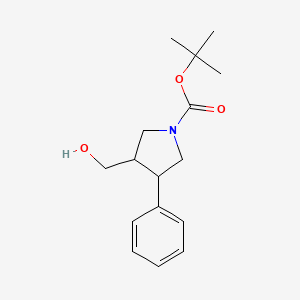
(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . Another study reported the asymmetric reduction of phenyl(pyridin-2-yl)methanone using Leuconostoc pseudomesenteroides N13 biocatalyst .Molecular Structure Analysis
The structural analysis of similar molecules is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied. For example, the evaluation of related parameters of 2-((4-(hydroxylmethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that were calculated from HOMO and LUMO energies, was performed .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated. For instance, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
65950-13-2 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1 |
InChI-Schlüssel |
BAVMVXYQHCAUQS-NSHDSACASA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)CO |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(1-naphthyl)ethyl]succinamic acid](/img/structure/B8781353.png)
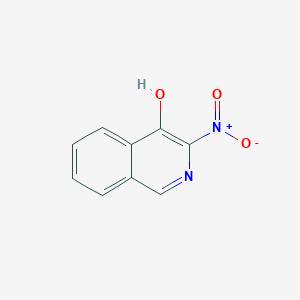
![8-Methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B8781363.png)
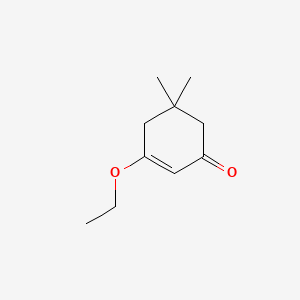
![7-Bromo-2-(methylthio)benzo[d]oxazole](/img/structure/B8781389.png)
![2-([(Benzyloxy)carbonyl]amino)-3-methoxypropanoic acid](/img/structure/B8781398.png)


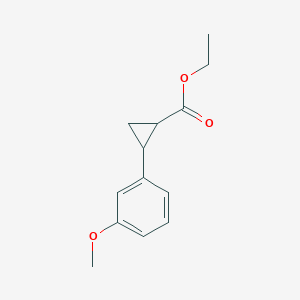
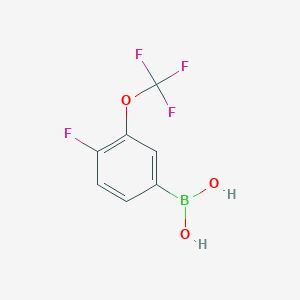

![1H-Pyrrolo[2,3-b]pyridine-3,5-diamine, N3,N3-dimethyl-](/img/structure/B8781440.png)
